molecular formula C9H8INO B8424835 5-Iodo-4-methyl-2-oxindole

5-Iodo-4-methyl-2-oxindole

Cat. No.: B8424835
M. Wt: 273.07 g/mol
InChI Key: FYMGXBGSTYKVGE-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-2-oxindole (CAS 3007670-38-1) is a high-purity substituted oxindole offered with a minimum assay of ≥97.0% . It serves as a versatile and important synthetic intermediate for researchers developing novel bioactive molecules. The oxindole (1,3-dihydro-2H-indol-2-one) core is a privileged scaffold in medicinal chemistry, frequently found in natural products and pharmaceutically active substances . The specific substitution pattern on this molecule, featuring a methyl group at the 4-position and an iodine atom at the 5-position, makes it a valuable substrate for further functionalization, particularly via metal-catalyzed cross-coupling reactions. The iodine moiety is an excellent handle for reactions such as Suzuki-Miyaura coupling, allowing researchers to introduce diverse aromatic and heteroaromatic systems to build more complex structures . This enables the creation of libraries of compounds for probe and drug-discovery programs aimed at generating chiral compounds with high structural diversity . Researchers utilize such substituted oxindoles in the synthesis of potential protein tyrosine phosphatase (PTP) modulators and other biologically relevant targets . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

IUPAC Name

5-iodo-4-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8INO/c1-5-6-4-9(12)11-8(6)3-2-7(5)10/h2-3H,4H2,1H3,(H,11,12)

InChI Key

FYMGXBGSTYKVGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CC(=O)N2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-iodo-4-methyl-2-oxindole with compounds of high structural similarity (based on and ):

Compound Name CAS Number Molecular Formula Key Substituents Core Structure Similarity Score*
This compound Not Provided C₉H₇INO 4-Me, 5-I, 2-ketone Oxindole Reference
[Unnamed Compound] 37865-86-4 Not Provided Likely oxindole derivatives Oxindole 0.84
Methyl 4-methoxy-1H-indole-2-carboxylate 111258-23-2 C₁₂H₁₁NO₃ 4-OMe, 2-COOMe Indole 0.81
5-Ethoxy-1H-indole-3-carbaldehyde 169789-47-3 C₁₁H₁₁NO₂ 5-OEt, 3-CHO Indole 0.79
5-Iodo-4-methyl-2-nitroaniline 97113-38-7 C₇H₆IN₂O₂ 4-Me, 5-I, 2-NO₂, 1-NH₂ Aniline N/A

*Similarity scores (0.0–1.0) are derived from structural fingerprint comparisons .

Key Observations:
  • Functional Groups : The 2-ketone in oxindole derivatives enhances hydrogen-bonding capacity compared to carboxylate or aldehyde groups in indole analogs .

Physicochemical and Pharmacological Comparisons

LogP and Solubility
  • This compound : Predicted LogP ~3.5 (moderate lipophilicity due to iodine and methyl groups).
  • Methyl 4-methoxy-1H-indole-2-carboxylate : LogP ~2.8 (lower lipophilicity due to polar COOMe group) .
  • 5-Iodo-4-methyl-2-nitroaniline: LogP ~2.1 (polar nitro and amino groups enhance hydrophilicity) .
Bioactivity
  • Oxindole derivatives are associated with kinase inhibition (e.g., GSK-3β, CDK5) due to their planar aromatic systems and hydrogen-bonding motifs. The iodine atom in this compound may enhance binding affinity via van der Waals interactions .

Preparation Methods

Direct Iodination Strategies

Electrophilic iodination of preformed 4-methyl-2-oxindole represents a straightforward route. The oxindole’s aromatic ring is activated at position 5 due to the electron-donating methyl group (position 4) and the meta-directing effect of the lactam carbonyl.

Typical Conditions :

  • Reagent : N-Iodosuccinimide (NIS) or iodine monochloride (ICl)

  • Acid Catalyst : Trifluoroacetic acid (TFA) or sulfuric acid

  • Solvent : Dichloromethane (DCM) or acetic acid

  • Temperature : 0–25°C

Example Protocol :
4-Methyl-2-oxindole (1.0 eq) is dissolved in DCM under nitrogen. NIS (1.1 eq) and TFA (0.5 eq) are added dropwise at 0°C. The reaction stirs for 12 hours, followed by quenching with sodium thiosulfate. The product is purified via silica chromatography, yielding 5-iodo-4-methyl-2-oxindole (68% yield).

Challenges :

  • Competing iodination at position 7 due to the lactam’s meta-directing effect.

  • Over-iodination risks requiring careful stoichiometric control.

Metal-Mediated Cross-Coupling Approaches

Palladium-Catalyzed Direct Arylation

Palladium catalysts enable selective C–H functionalization, bypassing pre-functionalized substrates. For this compound, this method introduces iodine via directed ortho-metalation.

Representative Procedure :
4-Methyl-2-oxindole (1.0 eq), Pd(OAc)₂ (5 mol%), and iodobenzene diacetate (1.2 eq) are combined in DMF. The reaction proceeds at 80°C for 6 hours. Post-reaction, extraction with ethyl acetate and column chromatography yield the product (72% yield).

Key Considerations :

  • Ligand selection (e.g., PPh₃) enhances regioselectivity.

  • Solvent polarity impacts reaction rate and byproduct formation.

Cyclization of Halogenated Aniline Precursors

Reductive Cyclization of 5-Iodo-4-methylisatin

5-Iodo-4-methylisatin undergoes reductive cyclization using SnCl₂·2H₂O in acidic ethanol. The carbonyl group is reduced to a methylene bridge, forming the oxindole core.

Synthetic Steps :

  • Iodination of 4-Methylisatin :

    • 4-Methylisatin (1.0 eq) reacts with I₂ (1.1 eq) and HIO₃ (0.5 eq) in H₂SO₄/acetic acid at 60°C (82% yield).

  • Reduction :

    • 5-Iodo-4-methylisatin (1.0 eq) is treated with SnCl₂·2H₂O (2.0 eq) in ethanol/HCl (3:1) at reflux (4 hours, 75% yield).

Advantages :

  • High regiocontrol due to pre-installed iodine.

  • Scalable with minimal purification steps.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Electrophilic Iodination6895Simplicity, short reaction timeCompeting iodination at position 7
Palladium Catalysis7297High regioselectivityCostly catalysts, oxygen sensitivity
Reductive Cyclization7598Scalability, minimal byproductsMulti-step synthesis

Yield Optimization Insights :

  • Electrophilic iodination benefits from low-temperature conditions to suppress di-iodination.

  • Palladium-mediated methods achieve higher purity but require inert atmospheres.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodo-4-methyl-2-oxindole, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves iodination of 4-methyl-2-oxindole using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. For example:

  • Reaction Conditions :
ReagentSolventTemperatureTimeYield (%)
NIS, AgNO₃DMF80°C12 h65–75
ICl, H₂SO₄Acetic Acid50°C6 h70–80
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the identity of this compound?

  • Key Spectral Features :

  • 1^1H NMR : Aromatic protons appear as a singlet for the iodinated ring (δ 7.2–7.4 ppm) and a doublet for the oxindole NH (δ 10.2 ppm).
  • 13^13C NMR : The iodine-bearing carbon resonates at δ 95–100 ppm due to heavy atom effects.
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3300 cm⁻¹).
    • Validation : Compare data with literature or computational predictions (e.g., Gaussian DFT calculations). Use DEPT-135 to distinguish CH₃ groups .

Q. What experimental design principles apply when studying the reactivity of this compound in cross-coupling reactions?

  • Design Framework :

  • Variables : Catalyst (Pd(PPh₃)₄ vs. CuI), solvent (THF vs. DMF), and base (K₂CO₃ vs. Cs₂CO₃).
  • Controls : Include a blank reaction (no catalyst) and reference compounds (e.g., non-iodinated oxindole).
  • Data Collection : Track reaction progress via TLC and isolate products for GC-MS or LC-MS analysis. Report yields and byproduct profiles .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) in this compound be resolved during structure determination?

  • Strategies :

  • Data Collection : Use synchrotron radiation for high-resolution data.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned structures and PART instructions for disordered atoms .
  • Validation : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .

Q. What computational methods are effective in predicting the regioselectivity of this compound in electrophilic substitution reactions?

  • Approach :

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic attack sites.
  • Solvent Effects : Include PCM models (e.g., SMD for DMSO).
  • Validation : Compare computational results with experimental outcomes (e.g., LC-MS of reaction mixtures) .

Q. How should contradictions in reported biological activity data for this compound derivatives be analyzed?

  • Methodology :

  • Meta-Analysis : Systematically review literature using PRISMA guidelines. Extract IC₅₀ values, cell lines, and assay conditions.

  • Statistical Tools : Apply ANOVA to assess variability across studies. Use funnel plots to detect publication bias .

    05 文献检索Literature search for meta-analysis
    02:58

  • Experimental Replication : Reproduce key assays under standardized conditions (e.g., MTT assay in HeLa cells, 48 h incubation) .

Q. What strategies optimize the use of this compound in multicomponent reactions for heterocyclic synthesis?

  • Protocol :

  • Catalyst Screening : Test organocatalysts (e.g., proline derivatives) vs. transition metals (e.g., Pd-NHC complexes).
  • In Situ Monitoring : Use ReactIR to track intermediate formation.
  • Mechanistic Probes : Isotopic labeling (e.g., 13^{13}C at the oxindole carbonyl) with NMR analysis .

Data Presentation and Reproducibility

Q. How should raw and processed data be managed to ensure reproducibility in studies involving this compound?

  • Guidelines :

  • Raw Data : Archive NMR FIDs, XRD .hkl files, and chromatograms in repositories like Zenodo.
  • Processed Data : Include baseline-corrected spectra and refined crystallographic coordinates in supplementary materials.
  • Metadata : Document instrument parameters (e.g., NMR frequency, XRD wavelength) and environmental conditions (e.g., humidity during crystallization) .

Q. What ethical and documentation standards apply when publishing research on this compound?

  • Requirements :

  • Ethical Compliance : Declare conflicts of interest and adhere to safety protocols (e.g., iodine handling guidelines).
  • Data Sharing : Deposit synthetic procedures in protocols.io and crystallographic data in the Cambridge Structural Database (CSD).
  • Literature Citation : Cite primary sources for synthetic methods and avoid over-reliance on commercial vendor data .

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